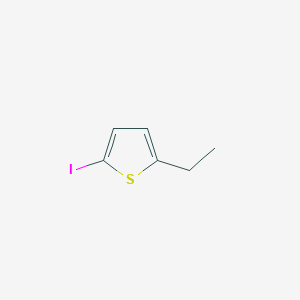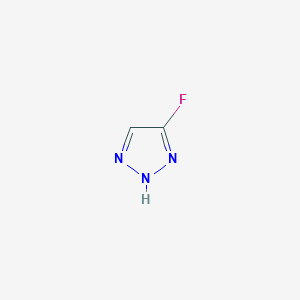![molecular formula C14H21NOS B14023102 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine CAS No. 6632-02-6](/img/structure/B14023102.png)
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine is an organic compound with the molecular formula C14H21NOS. It is a morpholine derivative where the morpholine ring is substituted with a sulfanyl group attached to a 2,4,6-trimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine typically involves the reaction of morpholine with a suitable sulfanyl-substituted benzyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced morpholine derivatives.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and morpholine functional groups. These interactions can modulate biological pathways, leading to the observed bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}piperidine
- 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}thiomorpholine
- 4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}pyrrolidine
Uniqueness
4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine is unique due to its specific combination of a morpholine ring and a 2,4,6-trimethylphenyl sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6632-02-6 |
|---|---|
Molekularformel |
C14H21NOS |
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
4-[(2,4,6-trimethylphenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C14H21NOS/c1-11-8-12(2)14(13(3)9-11)17-10-15-4-6-16-7-5-15/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
GVPGDGJBLCJQAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)SCN2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


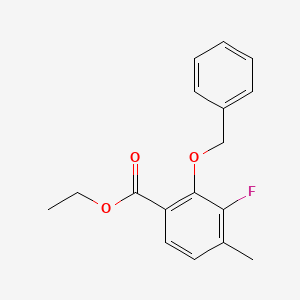


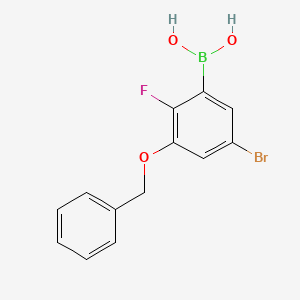

![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
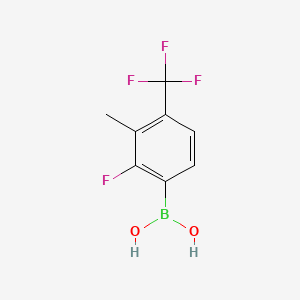
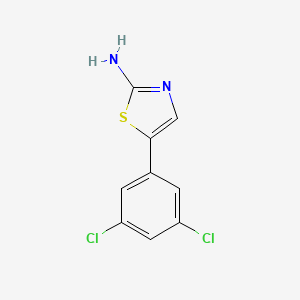
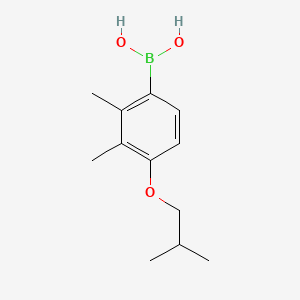
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
